8-iso-prostaglandin A2

Descripción general

Descripción

8-iso Prostaglandin A2 is a prostanoid.

Actividad Biológica

8-Iso-prostaglandin A2 (8-iso-PGA2) is a member of the isoprostane family, which are bioactive lipids formed through the non-enzymatic oxidation of arachidonic acid. This compound is significant as a marker for oxidative stress and has been implicated in various physiological and pathological processes. Unlike traditional prostaglandins synthesized via enzymatic pathways, 8-iso-PGA2 is primarily produced under conditions of oxidative stress, making it a critical focus for research into oxidative damage and related diseases.

The exact mechanisms through which 8-iso-PGA2 exerts its biological effects are still under investigation. However, it is known to interact with various receptors, including:

- Transient Receptor Potential Ankyrin 1 (TRPA1) : This interaction influences calcium influx, potentially contributing to pain perception and inflammatory responses.

- Vascular Receptors : It plays a role in modulating vascular function and cell survival, indicating its involvement in cardiovascular health and disease.

Biological Activities

8-Iso-PGA2 exhibits several notable biological activities:

- Vasoconstriction : It can induce vasoconstriction, thereby affecting blood flow and pressure.

- Platelet Activation : It promotes platelet activation, which can influence clot formation and cardiovascular events.

- Inflammatory Response Modulation : 8-iso-PGA2 levels correlate with inflammatory markers, suggesting its role in inflammation.

Table 1: Biological Effects of this compound

Case Study: End-Stage Renal Disease (ESRD)

A study examined the levels of 8-iso-PGF2α (closely related to 8-iso-PGA2) in patients undergoing hemodialysis (HD) and continuous ambulatory peritoneal dialysis (CAPD). Results indicated significantly higher levels of this isoprostane in ESRD patients compared to healthy controls, suggesting a link between oxidative stress and renal dysfunction. The study highlighted correlations between 8-iso-PGF2α levels and inflammatory markers such as C-reactive protein (CRP) and haptoglobin, indicating that oxidative stress may contribute to inflammation and accelerated atherosclerosis in these patients .

Table 2: Plasma Levels of 8-Iso-PGF2α in ESRD Patients

| Group | Plasma Level (pg/ml) | Statistical Significance |

|---|---|---|

| Hemodialysis Patients | 389.8 ± 148.3 | p < 0.001 |

| CAPD Patients | 254.3 ± 76.6 | p = 0.007 |

| Healthy Controls | 150.9 ± 61.6 | Reference |

Implications for Disease States

Research indicates that elevated levels of 8-iso-PGA2 are associated with various diseases characterized by oxidative stress, including:

- Cardiovascular Diseases : The compound’s role in platelet activation and vasoconstriction makes it relevant in the context of heart disease.

- Chronic Kidney Disease : Its elevation correlates with renal impairment and associated inflammatory states.

- Pregnancy Complications : Recent studies have shown that increased levels of isoprostanes like 8-iso-PGF2α can serve as biomarkers for preeclampsia .

Propiedades

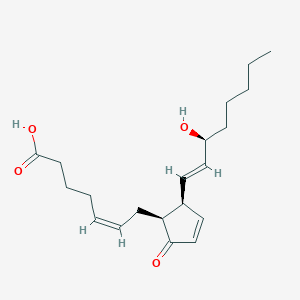

IUPAC Name |

(Z)-7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-UKUWKSPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348063 | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474391-66-7 | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474391667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-iso-Prostaglandin A2 exert its biological effects?

A: Research indicates that this compound interacts with the transient receptor potential A1 (TRPA1) ion channel, causing its activation. [] This interaction triggers a downstream cascade, leading to neuronal excitation, particularly in nociceptive neurons associated with pain sensation. []

Q2: What is the role of this compound in angiogenesis?

A: Studies show that this compound, alongside 8-iso-Prostaglandin F2alpha and 8-iso-Prostaglandin E2, can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. [] This inhibition occurs through the activation of the thromboxane A2 receptor, potentially leading to Rho kinase overactivation. [] This mechanism suggests a possible role for this compound in counteracting VEGF-driven neovascularization, particularly in conditions where VEGF release and isoprostane formation coincide, such as myocardial ischemia. []

Q3: Is there any evidence for the presence of this compound in patients with Irritable Bowel Syndrome (IBS)?

A: While research indicates elevated levels of certain PUFA metabolites, like 5,6-EET, in IBS patients, there is currently no direct evidence suggesting a similar increase in this compound levels in these patients. [] Further research is needed to explore a potential link between this compound and IBS.

Q4: Are there any known structural analogs of this compound with different biological activities?

A: Yes, research highlights the importance of the electrophilic carbon in this compound for its ability to activate TRPA1. [] For instance, PGB2, a structural analog lacking the reactive electrophilic carbon due to steric hindrance, does not activate TRPA1. [] This comparison emphasizes the crucial role of specific structural features in mediating the biological activity of this compound and its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.